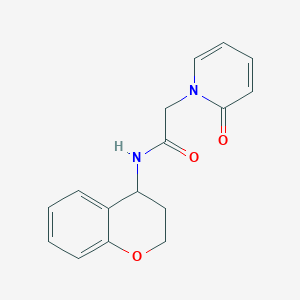![molecular formula C10H13NO5S B7468341 2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7468341.png)
2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid, also known as MMSA, is a sulfonamide derivative that has been extensively studied for its potential pharmaceutical applications. It is a white crystalline solid that is soluble in water and organic solvents. MMSA has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.
作用機序
The exact mechanism of action of 2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid is not fully understood. However, it is believed that this compound exerts its biological effects through the inhibition of enzymes involved in key metabolic pathways. For example, this compound has been found to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its antimicrobial and anti-inflammatory properties, this compound has been shown to have antitumor effects. Studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in a variety of cancer cell lines.
実験室実験の利点と制限
One advantage of using 2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the effects of antimicrobial agents on a variety of pathogens. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations.
将来の方向性
There are several potential future directions for research on 2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the efficacy of this compound in animal models of cancer and to identify the mechanisms underlying its antitumor effects.
Another area of interest is the development of novel this compound derivatives with improved pharmacological properties. For example, researchers could explore the synthesis of this compound analogs with increased solubility or reduced toxicity.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has been extensively studied for its potential pharmaceutical applications. It exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of key metabolic enzymes. While this compound has several advantages for use in lab experiments, such as its broad-spectrum antimicrobial activity, it also has limitations, such as its potential toxicity. Future research on this compound could focus on its potential use as an anticancer agent or the development of novel this compound derivatives with improved pharmacological properties.
合成法
The synthesis of 2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid involves the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with glycine. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization.
科学的研究の応用
2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid has been the subject of numerous scientific studies due to its potential pharmaceutical applications. One area of research has focused on its antimicrobial properties. This compound has been found to exhibit potent activity against a variety of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Another area of research has focused on the anti-inflammatory effects of this compound. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce inflammation in animal models.
特性
IUPAC Name |
2-[(4-methoxy-2-methylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-7-5-8(16-2)3-4-9(7)17(14,15)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESWXNIHFPNRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B7468263.png)

![2,4-Dimethyl-6-[4-(2-methylbutan-2-yl)phenoxy]-1,2,4-triazine-3,5-dione](/img/structure/B7468271.png)


![3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468284.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide](/img/structure/B7468293.png)
![3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione](/img/structure/B7468299.png)

![[2-(4-cyclohexylphenyl)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7468306.png)
![3,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7468310.png)
![2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B7468349.png)
![4-[2-[3-[2-Chloro-5-(trifluoromethyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]benzonitrile](/img/structure/B7468350.png)
![(4-Hydroxyphenyl)-[1-(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7468358.png)